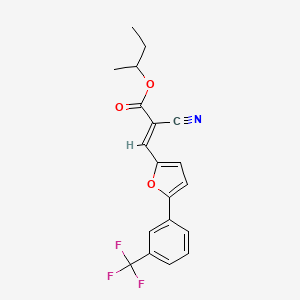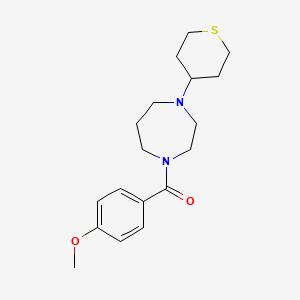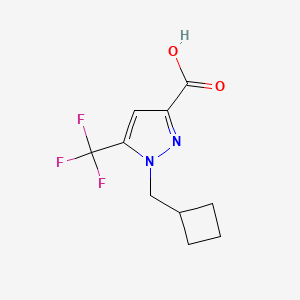![molecular formula C13H10N2O2S2 B2928270 N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 922677-33-6](/img/structure/B2928270.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been studied for their antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This application is significant in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders .
Analgesic and Anti-inflammatory Activity
The compound has shown potential as an analgesic and anti-inflammatory agent . It could be used to develop new pain relief medications with possibly fewer side effects compared to current drugs. The anti-inflammatory properties also make it a candidate for treating chronic inflammatory diseases .
Antimicrobial and Antifungal Activity
Research indicates that thiazole derivatives can act as antimicrobial and antifungal agents . This application is particularly relevant in the fight against drug-resistant strains of bacteria and fungi, offering a pathway to new, more effective treatments .
Antiviral Activity
The compound’s structure suggests potential antiviral applications . Given the ongoing need for antiviral drugs, especially in the wake of pandemics, this application could lead to the development of new medications to combat viral infections .
Antitumor and Cytotoxic Activity
Studies have shown that certain thiazole derivatives exhibit antitumor and cytotoxic activities . This application is crucial in cancer research, where these compounds could be used to develop new chemotherapy agents that target cancer cells more effectively and with reduced toxicity to healthy cells .
Neuroprotective Activity
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological conditions . They could play a role in the development of therapies for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is a key treatment strategy .
Antidiabetic Activity
Thiazole compounds have been associated with antidiabetic activity , suggesting their use in managing diabetes. This application could lead to new classes of antidiabetic drugs that help regulate blood sugar levels with improved efficacy and safety profiles .
Hepatoprotective Activity
Lastly, the hepatoprotective activity of thiazole derivatives indicates their potential in liver protection . They could be used to create treatments that protect the liver from damage caused by toxins, drugs, and diseases .
Future Directions
The future directions for “N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to design more potent derivatives of this compound .
Mechanism of Action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, thiazole derivatives with antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
The compound has been reported to exhibit excellent antifungal activity against five plant pathogenic fungi . This suggests that the compound may disrupt fungal cell functions, leading to cell death.
Action Environment
For instance, the compound’s solubility suggests that it may be more active in aqueous environments .
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWSRGXUNCLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-amino-4-pyrimidinyl)-4-methyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)amine](/img/structure/B2928188.png)
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)



![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/no-structure.png)